3-Amino-5-bromopicolinaldehyde
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Overview
Description
3-Amino-5-bromopicolinaldehyde is an organic compound with the molecular formula C(_6)H(_5)BrN(_2)O. It is a derivative of picolinaldehyde, featuring an amino group at the 3-position and a bromine atom at the 5-position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Amino-5-bromopicolinaldehyde can be synthesized through several methods. One common approach involves the bromination of 3-amino-2-picolinaldehyde. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-bromopicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in water or ethanol.
Major Products Formed
Oxidation: 3-Amino-5-bromopicolinic acid.
Reduction: 3-Amino-5-bromopicolinalcohol.
Substitution: 3-Amino-5-hydroxypicolinaldehyde.
Scientific Research Applications
3-Amino-5-bromopicolinaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting neurological and inflammatory diseases.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industrial Applications: The compound is used in the production of specialty chemicals and as a building block in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-amino-5-bromopicolinaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The amino and aldehyde groups allow it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its target .
Comparison with Similar Compounds
Similar Compounds
3-Aminopicolinaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromopicolinaldehyde: Lacks the amino group, reducing its potential for forming hydrogen bonds and covalent interactions.
3-Amino-5-chloropicolinaldehyde: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and binding properties.
Uniqueness
3-Amino-5-bromopicolinaldehyde is unique due to the presence of both an amino group and a bromine atom on the pyridine ring. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
3-amino-5-bromopyridine-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O/c7-4-1-5(8)6(3-10)9-2-4/h1-3H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGAGUYLIVTKPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)C=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289168-19-9 |
Source
|
Record name | 3-Amino-5-bromopyridine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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